molecular formula C17H16BrN3O2S2 B2500323 5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 2034568-45-9

5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2500323
CAS No.: 2034568-45-9
M. Wt: 438.36
InChI Key: WIFCHQUUNCKLEB-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound characterized by its bromine and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent bromination and sulfonamide formation steps are carried out using specific reagents and reaction conditions to introduce the bromine and sulfonamide groups.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or halides under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and sulfonamide groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a probe or inhibitor in biochemical assays to understand enzyme mechanisms or cellular processes.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine and sulfonamide groups may play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Bromo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)-2-thiophenesulfonamide: Similar structure but with a different substituent on the phenyl ring.

  • 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Similar core structure but lacks the sulfonamide group.

  • 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Similar core structure but with a different position of the bromine atom.

Uniqueness: The uniqueness of 5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide lies in its specific combination of functional groups and their potential applications. The presence of both bromine and sulfonamide groups provides a unique chemical profile that can be exploited in various scientific and industrial contexts.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields. Its unique chemical structure and versatile reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

5-bromo-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2S2/c18-15-8-9-17(24-15)25(22,23)20-13-6-2-1-5-12(13)14-11-21-10-4-3-7-16(21)19-14/h1-2,5-6,8-9,11,20H,3-4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFCHQUUNCKLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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